Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 5,6-difluorobenzo[b]thiophene with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The compound may also interact with cellular pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate: Similar in structure but with methoxy groups instead of fluorine atoms.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Contains an amino group and a trifluoromethyl group, offering different reactivity and biological properties.
Uniqueness
Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
1029720-29-3 |
---|---|
Molecular Formula |
C10H6F2O2S |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 5,6-difluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6F2O2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3 |
InChI Key |
MJUUDLUEIYKHAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.